molecular formula C15H20O4 B1236977 Ridentin

Ridentin

Cat. No. B1236977
M. Wt: 264.32 g/mol
InChI Key: KQCHEWVHXSAJIA-RNFGUGDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ridentin is a germacrane sesquiterpenoid.

Scientific Research Applications

Sesquiterpene Lactones and Biosynthesis

  • Ridentin as a Precursor in Biosynthesis : Ridentin, identified as a germacranolide, is isolated from several species of Artemisia in the Tridentatae complex. It is suggested to be a precursor in the biosynthetic pathway leading to guaianolides in the genus Artemisia (Irwin, Lee, Simpson, & Geissman, 1969).

Natural Product Chemistry and Isolation

  • Isolation from Artemisia Species : Ridentin, along with other sesquiterpene lactones like ridentin A and ridentin 3-acetate, has been isolated from Artemisia lerchiana, showcasing its natural occurrence and chemical diversity within Artemisia species (Todorova & Krasteva, 1996).
  • Additional Isolation Studies : Further studies have isolated ridentin from Artemisia ludoviciana spp. mexicana, alongside other sesquiterpene lactones and flavonoids, emphasizing the compound's prevalence in various Artemisia subspecies (Ruiz-Cancino, Cano, & Delgado, 1993).

Structure and Chemical Analysis

  • Structural Analysis and Relation to Other Lactones : The structure of ridentin and its relationship to other lactones in Artemisia cana spp. Cana have been studied, providing insight into its chemical characteristics and significance within the genus (Lee, Simpson, & Geissman, 1969).
  • Characterization in Artemisia klotzchiana : Research on Artemisia klotzchiana also identified ridentin among other sesquiterpene lactones and flavones, contributing to the understanding of its chemical properties and role in Artemisia species (Mata, Delgado, & Vivar, 1985).

properties

Product Name

Ridentin

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(3aS,7R,9S,10E,11aR)-7,9-dihydroxy-10-methyl-3,6-dimethylidene-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-2-one

InChI

InChI=1S/C15H20O4/c1-8-4-5-11-10(3)15(18)19-14(11)6-9(2)13(17)7-12(8)16/h6,11-14,16-17H,1,3-5,7H2,2H3/b9-6+/t11-,12+,13-,14+/m0/s1

InChI Key

KQCHEWVHXSAJIA-RNFGUGDUSA-N

Isomeric SMILES

C/C/1=C\[C@@H]2[C@@H](CCC(=C)[C@@H](C[C@@H]1O)O)C(=C)C(=O)O2

SMILES

CC1=CC2C(CCC(=C)C(CC1O)O)C(=C)C(=O)O2

Canonical SMILES

CC1=CC2C(CCC(=C)C(CC1O)O)C(=C)C(=O)O2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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